7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
The synthesis of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione typically involves multiple steps. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the chlorophenylmethyl, dimethyl, and phenacylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering the phenacylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Compared to other similar compounds, 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Known for its biological activity and potential therapeutic applications.
2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one: Used in both veterinary and human medicine.
Various indole derivatives: These compounds have diverse biological activities and are used in medicinal chemistry.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C22H19ClN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-19-18(20(29)26(2)22(25)30)27(12-15-10-6-7-11-16(15)23)21(24-19)31-13-17(28)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
GLPWDMWXZLPRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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